4-(2,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes a quinoline core substituted with dimethoxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This reaction is performed in ethanol as a solvent and often uses a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, usually at room temperature, and the catalyst can be reused without significant loss in yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Biginelli reaction. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the choice of solvent and catalyst would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction might yield fully saturated quinoline derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Another compound synthesized via the Biginelli reaction with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure and potential as a CDK inhibitor.
Uniqueness
4-(2,4-Dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyphenyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H23NO4/c1-19(2)9-14-18(15(21)10-19)13(8-17(22)20-14)12-6-5-11(23-3)7-16(12)24-4/h5-7,13H,8-10H2,1-4H3,(H,20,22) |
InChI Key |
TVWQFNYQRQAZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.